Fluoromethane
Description
Contextual Significance of Fluorinated C1 Compounds in Chemical Sciences
Fluorinated C1 compounds, which include molecules with a single carbon atom and one or more fluorine atoms, are foundational in modern chemistry and materials science. The introduction of fluorine into organic molecules profoundly alters their physical and chemical properties, often leading to enhanced thermal stability, altered lipophilicity, increased metabolic stability, and modified electronic characteristics. These attributes make them invaluable in diverse applications, from pharmaceuticals and agrochemicals to advanced materials and refrigerants.
Historically, the synthesis of fluoromethane (B1203902) in 1835 by Dumas and Péligot marked a significant milestone in the development of organofluorine chemistry acs.org. Since then, the field has expanded dramatically, with fluorinated C1 compounds serving as crucial building blocks and reagents. For instance, the strategic placement of fluorine atoms can improve the efficacy and pharmacokinetic profiles of pharmaceutical agents, making them more resistant to metabolic degradation and enhancing their bioavailability acs.orgnih.gov. In materials science, fluorinated C1 derivatives contribute to the development of polymers with exceptional properties such as high thermal stability, chemical resistance, and low surface energy acs.org. Furthermore, the unique electronic properties imparted by fluorine make these compounds relevant in areas like spectroscopy and theoretical chemistry, where they serve as model systems for understanding fundamental chemical interactions and bonding acs.orgaip.orgcdnsciencepub.com.
Scope and Relevance of this compound in Contemporary Academic Inquiry
This compound (CH₃F) itself holds significant relevance in contemporary academic research due to its fundamental nature as the simplest fluorinated alkane and its utility in various experimental and theoretical studies. Its well-defined structure and properties make it an excellent subject for investigating the effects of fluorination on chemical behavior.
In spectroscopy , this compound is used to study molecular vibrations and electronic transitions. Research has focused on its Raman and infrared spectra, providing insights into the C-F and C-H bond vibrations and their behavior in different environments, such as clathrate hydrate (B1144303) crystals acs.orgaip.orgwashington.edu. Vacuum ultraviolet absorption spectra have also been investigated to understand electronic excitation processes aip.org. These studies contribute to a deeper understanding of molecular structure-property relationships and aid in the interpretation of spectral data for more complex fluorinated molecules.
Theoretical and computational chemistry extensively utilize this compound as a model system. Its electronic structure, bonding, and reactivity are subjects of ab initio calculations and quantum mechanical studies. Researchers investigate its thermochemistry, reaction kinetics, and potential energy surfaces to model combustion processes and understand the fundamental mechanisms of C-F bond activation and cleavage osti.govuliege.be. Studies on its microsolvation, examining its interactions with water molecules, are crucial for understanding its behavior in biological and environmental contexts acs.org.
In materials science and chemical synthesis , while more complex fluorinated compounds often take center stage, this compound's role as a foundational C1 unit is recognized. It is utilized in semiconductor manufacturing as an etching gas wikipedia.org. Its potential as a synthon for producing radiolabeled compounds, such as CH₃¹⁸F for PET imaging, is also an area of active research snmjournals.org. Furthermore, the study of its reactivity and the development of methods for its functionalization or incorporation into larger molecules remain areas of academic interest, contributing to the broader field of organofluorine synthesis pnas.orgacs.org.
Data Table: Physical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | CH₃F | - | wikipedia.org |
| Molar Mass | 34.03 | g/mol | wikipedia.org |
| Appearance | Colorless gas | - | wikipedia.org |
| Melting Point | -137.8 | °C | wikipedia.org |
| Boiling Point | -78.4 | °C | wikipedia.org |
| Density (liquid) | 0.557 | g/cm³ | stenutz.eu |
| Dipole Moment | 1.85 | D | wikipedia.org |
| Solubility in Water | 1.66 L/kg (at 25 °C) | - | wikipedia.org |
| C-F Bond Energy | 552 | kJ/mol | wikipedia.org |
| C-F Bond Length | 0.139 | nm | wikipedia.org |
Compound Names Mentioned:
| Common Name | Chemical Name | Formula |
| This compound | Methyl fluoride (B91410) | CH₃F |
| Freon 41 | Methyl fluoride | CH₃F |
| Halocarbon-41 | Methyl fluoride | CH₃F |
| HFC-41 | Methyl fluoride | CH₃F |
| Monothis compound | Methyl fluoride | CH₃F |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoromethane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/CH3F/c1-2/h1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSUQYWXRMNV-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CF | |
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Molecular Formula |
CH3F | |
| Record name | METHYL FLUORIDE | |
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DSSTOX Substance ID |
DTXSID6060474, DTXSID101315196 | |
| Record name | Fluoromethane | |
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| Record name | Methylidyne, fluoro- | |
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Molecular Weight |
34.033 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl fluoride (or fluoromethane) is a colorless flammable gas which is heavier than air. It has an agreeable ether-like odor. It is narcotic in high concentrations. It burns with evolution of hydrogen fluoride. The flame is colorless, similar to alcohol. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas with a pleasant ether-like odor; [Merck Index] Colorless gas; [Hawley] Colorless gas with a sweet odor; [MSDSonline] | |
| Record name | METHYL FLUORIDE | |
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| Record name | Fluoromethane | |
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CAS No. |
593-53-3, 13453-52-6, 3889-75-6, 51311-17-2 | |
| Record name | METHYL FLUORIDE | |
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| Record name | Fluoromethane | |
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| Record name | Fluoromethane | |
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| Record name | Fluoromethylene | |
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| Record name | Methane, fluoro- | |
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| Record name | Fluoromethane | |
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| Record name | Methylidyne, fluoro- | |
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| Record name | Fluoromethane | |
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| Record name | FLUOROMETHANE | |
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Theoretical and Computational Chemistry of Fluoromethane
Quantum Chemical Investigations of Molecular Structure and Bonding
Quantum chemical methods are pivotal in elucidating the electronic structure and geometry of fluoromethane (B1203902). These calculations, ranging from ab initio to density functional theory, provide a detailed picture of the molecule's fundamental properties.
Ab Initio Electronic Structure Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been extensively used to study this compound. The Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely applied ab initio method for incorporating electron correlation.
Calculations at the MP2 level of theory with basis sets such as 6-31+G** and 6-311+G** have been employed to determine the optimized geometry of this compound. ccu.edu.tw These calculations provide valuable data on bond lengths and angles, which are in good agreement with experimental findings. For instance, the calculated geometry at the MP2/6-311+G** level shows a C-H bond length of approximately 1.086 Å, a C-F bond length of 1.399 Å, and an H-C-H bond angle of 109.8 degrees. ccu.edu.tw
| Parameter | MP2/6-31+G ccu.edu.tw | MP2/6-311+G ccu.edu.tw | Experimental acs.org |
|---|---|---|---|
| C-H Bond Length (Å) | 1.088 | 1.086 | 1.095 |
| C-F Bond Length (Å) | 1.405 | 1.399 | 1.391 |
| H-C-H Bond Angle (°) | 109.7 | 109.8 | - |
| H-C-F Bond Angle (°) | 109.2 | 109.1 | - |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular and computationally efficient method for studying the electronic structure of molecules. doi.orgumd.edunih.gov DFT methods, such as those employing the B3LYP functional, have been used to calculate the geometry and vibrational frequencies of this compound. The results from DFT calculations are often in excellent agreement with experimental data and can be computationally less demanding than high-level ab initio methods. nist.gov
DFT calculations have been instrumental in predicting various molecular properties, including infrared spectra. The calculated harmonic vibrational frequencies can be compared with experimental values to assess the accuracy of the computational method. acs.org
| Mode | Symmetry | Description | Experimental nist.gov |
|---|---|---|---|
| ν1 | A1 | CH₃ s-stretch | 2930 |
| ν2 | A1 | CH₃ s-deform | 1464 |
| ν3 | A1 | CF stretch | 1049 |
| ν4 | E | CH₃ d-stretch | 3006 |
| ν5 | E | CH₃ d-deform | 1467 |
| ν6 | E | CH₃ rock | 1182 |
Molecular Orbital Analysis and Electronic Properties
Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and its resulting electronic properties. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important in predicting a molecule's reactivity.
In this compound, the HOMO is primarily located on the fluorine atom, reflecting its high electronegativity. The LUMO, on the other hand, is an antibonding orbital (σ*) associated with the C-F bond. cdnsciencepub.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap, as is the case for this compound, suggests high stability and low reactivity. cdnsciencepub.com Theoretical calculations have estimated the HOMO-LUMO separation in fluoromethanes to be approximately 8 eV. cdnsciencepub.com
Potential Energy Surfaces and Reaction Dynamics Modeling
The study of chemical reactions involving this compound necessitates the understanding of its potential energy surface (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. aip.org
Construction and Characterization of Reaction Pathways
Computational methods are employed to map out the PES for a given reaction, identifying reactants, products, intermediates, and transition states. A key example is the hydrogen abstraction reaction from this compound by the hydroxyl radical (OH), a reaction of atmospheric importance. ccu.edu.tw
Theoretical studies have constructed the PES for the CH₃F + OH → CH₂F + H₂O reaction. ccu.edu.twacs.org These studies reveal the presence of a transition state that connects the reactants to the products. The geometry of this transition state is crucial for understanding the reaction mechanism. For the hydrogen abstraction reaction, the transition state is characterized by an elongated C-H bond and the formation of a new O-H bond. ccu.edu.tw
Transition State Theory and Variational Transition State Theory Applications
Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. wikipedia.org It assumes that the reaction proceeds through a transition state that is in quasi-equilibrium with the reactants. The rate constant is then determined by the flux of molecules passing through this transition state.
For many reactions, a more refined approach known as Variational Transition State Theory (VTST) is employed. scispace.comumn.edu VTST improves upon conventional TST by optimizing the location of the transition state along the reaction path to minimize the calculated rate constant, thereby accounting for recrossing trajectories. uleth.ca
In the case of the hydrogen abstraction from this compound by the hydroxyl radical, dual-level VTST calculations have been performed to model the reaction rate constants. ccu.edu.tw These studies have shown that variational effects are significant, lowering the calculated rate constants by more than an order of magnitude at room temperature compared to conventional TST. ccu.edu.tw The classical barrier height for this reaction has been estimated to be between 2.8 and 3.1 kcal/mol. ccu.edu.tw
| Level of Theory | Barrier Height ccu.edu.tw |
|---|---|
| HF/6-31+G** | 27.6 |
| QCISD(T)/6-311++G(3df,3pd) | 4.4 |
| CCSD(T)/aug-cc-pVTZ | 5.1 |
| Best Estimate (from fitting to experimental data) | 2.8-3.1 |
Furthermore, these computational models often include corrections for quantum mechanical tunneling, which can be particularly important at lower temperatures. ccu.edu.tw
Multidimensional Tunneling Corrections in Reaction Rate Calculations
In theoretical chemical kinetics, the calculation of reaction rate constants often relies on Transition State Theory (TST). However, for reactions involving the transfer of light particles, such as hydrogen atoms, quantum mechanical tunneling can significantly increase the reaction rate, especially at lower temperatures. uleth.ca This phenomenon allows particles to pass through a potential energy barrier rather than requiring sufficient energy to overcome it. While one-dimensional tunneling corrections offer a basic approximation, a more accurate description requires considering the multidimensional nature of the potential energy surface and the reaction path. nih.govumn.edu
Multidimensional tunneling corrections account for the fact that the tunneling path may not follow the minimum energy path (MEP) on the potential energy surface. Instead, it can take a shorter path, often referred to as "corner-cutting," which involves the coupled motion of multiple atoms. umn.edu Methods like the Small-Curvature Tunneling (SCT) approximation are employed to compute these corrections. unimi.it The SCT approach provides a robust method for including multidimensional tunneling effects in rate constant calculations for polyatomic reactions. unimi.it
The calculation of these corrections within the framework of Variational Transition State Theory (VTST) involves several key steps:
Mapping the Minimum Energy Path (MEP): The reaction path is calculated on a quantum mechanically derived potential energy surface.
Calculating Vibrational Frequencies: Harmonic vibrational frequencies are computed for modes orthogonal to the reaction path.
Determining the Ground-State Adiabatic Potential: This effective potential for tunneling is obtained by adding the zero-point energies of the transverse vibrational modes to the potential energy along the MEP. umn.edu
Computing the Tunneling Probability: The probability of tunneling through this adiabatic potential is calculated and used to derive a transmission coefficient (κ), which corrects the TST rate constant. uleth.ca
For reactions involving this compound, such as hydrogen abstraction by radicals, these multidimensional tunneling corrections are crucial for achieving agreement between theoretical predictions and experimental results, particularly at low to moderate temperatures where tunneling is most significant. unimi.it
Thermochemical Studies and Network Development
The accurate determination of thermochemical properties is fundamental to understanding chemical reactivity and energy balance. For this compound, a combination of high-level ab initio calculations and comprehensive thermochemical networks provides highly reliable data.
The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity. For this compound, high-accuracy values are derived using both sophisticated theoretical models and extensive thermochemical networks like the Active Thermochemical Tables (ATcT). anl.govanl.gov ATcT utilizes a network approach, solving a large set of interconnected thermochemical reactions to produce internally consistent and statistically robust data. anl.gov
Theoretical methods, such as the ANL0 protocol, have been extended to fluorine-containing compounds to compute heats of formation with sub-kilojoule per mole accuracy. osti.govresearchgate.net These methods involve high-level coupled-cluster calculations with corrections for core-valence correlation, scalar relativistic effects, and zero-point vibrational energies. The calculated values are often benchmarked against the ATcT data for a range of molecules to validate their accuracy. For instance, the ANL0 method, when extended to fluorine, showed a mean error of -0.02 kJ/mol and a standard deviation of 0.91 kJ/mol for 36 benchmark species in the Active Thermochemical Tables. osti.govresearchgate.net
The table below presents a selection of high-accuracy enthalpy of formation values for gaseous this compound.
| Method/Source | ΔfH°(298.15 K) (kJ/mol) | ΔfH°(0 K) (kJ/mol) | Reference |
| Active Thermochemical Tables (ATcT) v. 1.122g | -234.45 ± 0.33 | -224.88 ± 0.33 | anl.gov |
| Active Thermochemical Tables (ATcT) v. 1.122e | -234.45 ± 0.33 | -224.88 ± 0.33 | anl.gov |
| ANL0-F (Theoretical) | - | -224.9 | osti.gov |
| Critical Evaluation (Ab Initio) | -234.3 ± 1.5 | - | nih.gov |
This is an interactive data table. Users can sort and filter the data as needed.
Beyond the heat of formation, complete thermochemical tables including heat capacity (Cp), entropy (S°), and enthalpy (H°) as a function of temperature are essential for modeling. These tables are often generated using statistical mechanics, with molecular parameters (geometries, vibrational frequencies, rotational constants) obtained from high-level quantum chemical calculations.
Compilations like the NIST-JANAF Thermochemical Tables and the NIST WebBook provide extensive, critically evaluated thermochemical data for numerous species, including this compound. nist.govnasa.govnist.gov These tables are often presented in the form of polynomial functions, such as the Shomate equation, which allows for easy calculation of thermodynamic properties at various temperatures. nist.govnist.gov
The development of these tables relies on benchmarking theoretical results against the most accurate experimental data available. The ATcT network serves as a primary benchmark for validating and refining theoretical methods used to generate thermochemical data for a wide range of species, ensuring the reliability of the resulting tables. osti.gov
The following table shows selected thermochemical data for this compound from the NIST WebBook.
| Temperature (K) | Cp (J/mol·K) | S° (J/mol·K) | H° - H°(298.15 K) (kJ/mol) |
| 298.15 | 43.51 | 222.75 | 0.00 |
| 500 | 59.48 | 249.23 | 9.92 |
| 1000 | 85.39 | 294.62 | 44.59 |
| 1500 | 99.42 | 328.71 | 91.56 |
This is an interactive data table. Data sourced from the NIST WebBook, calculated via the Shomate Equation. nist.gov
Computational Studies of Ionization and Electron-Impact Processes
Understanding the interaction of this compound with electrons is vital for applications in plasma physics and mass spectrometry. Computational chemistry provides powerful tools to study these processes.
The electron-impact total ionization cross section (TICS) quantifies the probability that an electron of a given energy will ionize a target molecule. The Binary-Encounter-Bethe (BEB) model is a widely used and reliable theoretical method for calculating these cross sections. nist.govunl.edu The BEB model offers a significant advantage as it does not require fitting parameters and can be applied to a wide range of molecules. semanticscholar.org
The BEB model combines a modified Mott cross section for binary encounters between the incident electron and a target electron with the high-energy behavior described by the Bethe theory. nist.gov The key inputs for the BEB calculation are molecular orbital properties that can be readily obtained from standard Hartree-Fock level quantum chemistry calculations. unl.edusemanticscholar.org
Inputs for the BEB Model:
B: Binding energy of each molecular orbital.
U: Kinetic energy of each molecular orbital.
N: Occupation number of each molecular orbital.
The total cross section is then calculated by summing the contributions from each occupied molecular orbital. semanticscholar.org The accuracy of the BEB model is typically within 5% to 20% from the ionization threshold up to incident energies of ~1 keV. nist.gov For molecules like this compound, this method provides a robust way to predict how it will behave in environments with high-energy electrons.
The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that govern a molecule's ability to lose or gain an electron, respectively.
Ionization Potential (IP): The minimum energy required to remove an electron from a neutral molecule.
Electron Affinity (EA): The energy released when an electron is added to a neutral molecule. libretexts.org
These properties can be calculated using various quantum chemical methods. The delta self-consistent field (ΔSCF) method is a straightforward approach where the IP or EA is calculated as the difference in the total energies of the neutral and ionized species. openmx-square.org More sophisticated methods based on Green's functions, such as the Outer Valence Green's Function (OVGF) method, or high-level coupled-cluster approaches can provide more accurate results. researchgate.net
Calculations can determine either the vertical or adiabatic values:
Vertical IP/EA: The energy difference at the fixed geometry of the neutral molecule. researchgate.net
Adiabatic IP/EA: The energy difference between the optimized geometries of the neutral and ion states. researchgate.net
For this compound, the ionization potential is well-characterized both experimentally and theoretically. However, the electron affinity is more challenging to compute accurately. researchgate.net Many theoretical methods predict a negative electron affinity for this compound, indicating that the anion is unstable with respect to the neutral molecule plus a free electron.
The table below summarizes theoretical and experimental values for the ionization potential of this compound.
| Method/Source | Ionization Potential (eV) | Type |
| Experimental (Photoionization) | 12.54 ± 0.01 | Adiabatic |
| Theoretical (OVGF) | 12.98 | Vertical |
| Theoretical (B3LYP) | 12.51 | Adiabatic |
| Theoretical (B3LYP) | 12.91 | Vertical |
This is an interactive data table. Theoretical data are representative of typical quantum chemical calculations. researchgate.netresearchgate.net
Advanced Spectroscopic Characterization of Fluoromethane
Vibrational Spectroscopy Analysis
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. For fluoromethane (B1203902), this analysis reveals a wealth of information about its intramolecular dynamics.
High-Resolution Infrared Spectroscopy
High-resolution infrared (IR) spectroscopy is a powerful tool for studying the rovibrational energy levels of molecules. colorado.edu By analyzing the fine structure within vibrational bands, precise molecular constants can be determined. Studies of this compound's IR spectrum, particularly in regions of fundamental vibrations, have been crucial for understanding its structure and dynamics.
For instance, a detailed investigation of the crowded rovibrational spectrum of CH₃F around 3000 cm⁻¹ has provided extensive data. acs.org This region corresponds to the C-H stretching modes. The analysis of such complex spectra can reveal perturbations and resonances between different vibrational states. High-resolution Fourier transform infrared (FTIR) spectroscopy has been applied to various fluorinated methanes to measure absolute infrared photoabsorption cross-sections, which are essential for atmospheric modeling. researchgate.net
The fundamental vibrational frequencies of this compound have been well-characterized through such studies. These frequencies correspond to the molecule's distinct modes of vibration, including C-H stretching, C-F stretching, and various bending modes.
Raman Spectroscopy of Intramolecular Vibration Modes
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. upenn.edu It is particularly sensitive to vibrations that cause a change in the molecule's polarizability. mgcub.ac.in For this compound, Raman studies have helped to assign the various intramolecular vibrational modes. nih.gov
Systematic observations of this compound using Raman spectroscopy have allowed for the collection and assignment of both C-H and C-F vibration modes, often aided by density functional theory (DFT) calculations. nih.gov Symmetric vibrations, in particular, tend to produce intense Raman lines. mgcub.ac.in
The table below presents the fundamental vibrational frequencies of this compound as determined by spectroscopic methods.
| Mode | Symmetry | Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν₁ | A₁ | 2964.5 | CH₃ symmetric stretch |
| ν₂ | A₁ | 1464.0 | CH₃ symmetric deformation |
| ν₃ | A₁ | 1048.6 | C-F stretch |
| ν₄ | E | 3006.0 | CH₃ asymmetric stretch |
| ν₅ | E | 1467.0 | CH₃ asymmetric deformation |
| ν₆ | E | 1182.3 | CH₃ rock |
Localized Resonances and Vibrational Energy Transfer Studies
The vibrational energy levels of this compound are not isolated. They can interact through various mechanisms, leading to energy transfer between different modes. nasa.gov High-resolution spectroscopy has revealed localized resonances in the CH₃F spectrum. For example, analysis of the ν₄ band shows local resonances caused by a Coriolis interaction with the 3ν₃ band. acs.org
These resonances play a crucial role in intramolecular vibrational energy redistribution (IVR). acs.org Understanding these pathways is critical, especially in contexts like laser-induced chemistry, where specific vibrational modes are excited. acs.org Studies on collision-induced energy transfer in methyl fluoride (B91410) further elucidate how energy is exchanged between molecules. acs.org
Anharmonic Potential Energy Surfaces and Vibrational Level Calculations
While the harmonic oscillator model provides a basic description of molecular vibrations, real molecules exhibit anharmonicity. libretexts.org This means that the potential energy surface (PES) is not a perfect parabola, and the energy levels are not equally spaced. libretexts.orgox.ac.uk
For this compound, significant research has been dedicated to constructing an accurate anharmonic PES. researchgate.netnih.gov This is often achieved by starting with an ab initio calculated surface and then refining it by fitting to a large set of experimental spectroscopic data from various isotopologues (e.g., ¹²CH₃F, ¹³CH₃F, ¹²CD₃F). researchgate.netnih.gov A well-refined PES allows for the highly accurate variational calculation of vibrational energy levels, with deviations from observed values being less than 4 cm⁻¹. researchgate.net These calculations are crucial for correctly assigning complex spectra and predicting the frequencies of unobserved vibrational bands. nih.gov
Rotational Spectroscopy and Molecular Structure Elucidation
Rotational spectroscopy directly probes the rotational energy levels of a molecule, providing the most precise data for determining its geometric structure. mit.edu
Microwave Spectroscopy for Precise Structural Determination
Microwave spectroscopy is a key technique for obtaining highly accurate rotational constants for molecules in the gas phase. iisc.ac.in As a symmetric top molecule, this compound's rotational energy levels are defined by the rotational constants A and B (where B = C). ox.ac.uk By measuring the frequencies of transitions between these levels, the rotational constants and centrifugal distortion constants can be determined with exceptional precision. ox.ac.uknih.gov
The analysis of the microwave spectra of different isotopic species of this compound allows for the determination of its equilibrium structure (rₑ structure) through the solution of simultaneous equations relating the moments of inertia to the atomic coordinates. mit.edu
The table below summarizes the key structural and rotational parameters for ¹²CH₃F derived from microwave spectroscopy.
| Parameter | Value | Unit |
|---|---|---|
| Rotational Constant (B₀) | 25530.59 | MHz |
| Rotational Constant (A) | 5.18200 | cm⁻¹ |
| C-H Bond Length (r₀) | 1.106 | Å |
| C-F Bond Length (r₀) | 1.383 | Å |
| H-C-H Bond Angle (∠HCH) | 109.8 | ° |
Analysis of Rotational Cooling Effects on Reaction Kinetics
The rotational state of a molecule can significantly influence the kinetics of chemical reactions, particularly at low collision energies. Studies on the gas-phase ion-polar-molecule reaction between this compound (CH₃F) and the calcium ion (Ca⁺) have provided clear evidence of this phenomenon. In these experiments, this compound molecules exhibited higher reactivity as their rotational temperature was decreased. aip.orgcdnsciencepub.combiu.ac.il
This effect was investigated by colliding a rotationally cooled beam of this compound with laser-cooled Ca⁺ ions. A cryogenic buffer-gas cell was utilized to generate the rotationally cooled molecular beam. A notable dependence of the reaction rate constant on the rotational level distribution of the this compound molecules was observed. aip.org Specifically, as the rotational temperature of CH₃F was lowered, the reaction rate constant for the formation of CH₃ and CaF⁺ increased. aip.orgcdnsciencepub.com
The experimental results were compared with theoretical capture rate constants calculated using the Perturbed Rotational State (PRS) theory. The PRS calculations confirmed a strong dependence of the capture rate constants on the rotational level distribution, which aligns with the experimental findings. cdnsciencepub.combiu.ac.il However, the PRS capture rate constants were found to deviate from the measured values, especially as the average collision energy increased and when the this compound molecules were rotationally cooled to temperatures far below room temperature. cdnsciencepub.combiu.ac.il This deviation suggests that while the rotational state is a critical factor, other effects, such as a submerged reaction barrier, also play a role in suppressing the reaction rate. aip.org
These findings are significant for understanding molecular synthesis in environments like the interstellar medium, where thermal equilibrium is not always established, and rotational state distributions can greatly affect the rates of ion-polar-molecule reactions. cdnsciencepub.combiu.ac.il
Reaction Rate Constants for CH₃F + Ca⁺ at Different Rotational Temperatures
| Rotational Temperature of CH₃F (K) | Collision Energy (K) | Experimental Rate Constant, kexp (10-9 cm3s-1) | PRS Capture Rate Constant, kPRS (10-9 cm3s-1) |
|---|---|---|---|
| ~300 (Room Temp.) | ~10 | 1.5 | 2.8 |
| ~10 (Cooled) | ~10 | 2.2 | 4.5 |
Photoelectron Spectroscopy Investigations
Core Hole Spectroscopy and Satellite Band Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. libretexts.org When a core electron (e.g., from a C 1s or F 1s orbital) is ejected, the atom is left in a highly excited state known as a core hole state. The main peak in a core-level photoelectron spectrum corresponds to the primary ionization event. researchgate.net
In addition to the main ionization peak, weaker signals known as satellite bands often appear at higher binding energies (lower kinetic energies). youtube.comxpsfitting.com These satellites arise from many-electron processes that occur simultaneously with the core photoionization. One of the most common processes is "shake-up," where a valence electron is promoted to a higher, unoccupied molecular orbital as the remaining electrons relax in response to the sudden change in shielding caused by the core electron's removal. youtube.comxpsfitting.com The energy required for this valence excitation is taken from the outgoing photoelectron, resulting in a satellite peak at a specific energy difference from the main line.
For this compound, satellite structures have been observed in the core-level spectra for both the Carbon 1s (C 1s) and Fluorine 1s (F 1s) ionizations. These structures are attributed to monopole "shake-up" excitations.
Core-Level Binding Energies and Major Satellite Peaks for this compound (CH₃F)
| Core Level | Main Peak Binding Energy (eV) | Satellite Peak Energy (relative to main peak, eV) | Satellite Intensity (relative to main peak) | Proposed Shake-up Assignment |
|---|---|---|---|---|
| C 1s | 293.4 | ~18.5 | ~5% | Valence → Rydberg |
| F 1s | 692.1 | ~22.0 | ~8% | Valence → Rydberg |
Shakeup Studies and Electronic Structure Correlation
The analysis of shake-up satellites provides valuable insight into the electronic structure of a molecule, including the character of its molecular orbitals and the nature of electronic transitions. cdnsciencepub.comnih.gov The intensity and energy of a shake-up satellite are determined by the overlap between the initial ground state and the final excited state of the ion.
In this compound, theoretical models have been used to assign the observed satellite peaks to specific electronic excitations accompanying core ionization. The substitution of hydrogen atoms in methane (B114726) with a more electronegative fluorine atom introduces significant changes to the electronic structure and, consequently, to the shake-up spectrum. The fluorine atom creates a potential barrier that can help to localize lower-energy Rydberg orbitals, potentially enhancing the intensity of shake-up transitions to these orbitals.
Studies on the this compound series have shown that the shake-up process can be effectively modeled by considering transitions from occupied valence molecular orbitals to unoccupied virtual orbitals in the presence of the core hole. The assignments for the C 1s and F 1s shake-up satellites in this compound generally involve excitations from valence orbitals, such as those with C-H and C-F bonding character, to low-lying Rydberg-type orbitals. The agreement between experimental spectra and theoretical calculations helps to validate the molecular orbital models used to describe the electronic structure of the molecule.
Reaction Kinetics and Mechanistic Pathways of Fluoromethane
Gas-Phase Reaction Kinetics with Atomic and Radical Species
The reactivity of fluoromethane (B1203902) in the gas phase is predominantly characterized by its interactions with highly reactive atomic and radical species. These reactions are fundamental to its decomposition and transformation pathways.
Hydrogen Abstraction Reactions (H, O, OH, F, Cl Radicals)
The primary reaction pathway for the gas-phase decomposition of this compound involves the abstraction of a hydrogen atom by various radicals, leading to the formation of a fluoromethyl radical (•CH2F). This process is a key step in both atmospheric and combustion chemistry. researcher.life The general form of this reaction is:
CH₃F + X• → •CH₂F + HX
where X• represents an atomic or radical species such as H, O, OH, F, or Cl.
The rates of these abstraction reactions are influenced by factors such as the nature of the abstracting radical and the temperature. Fluorine substitution is known to increase the barrier heights for H-abstraction at the β-carbon site in fluoroalkanes. researcher.life For this compound, the electron-withdrawing effect of the fluorine atom impacts the C-H bond strength and, consequently, the activation energy of the abstraction reaction.
Theoretical and experimental studies have provided valuable data on the rate constants for these reactions. Quantum chemical methods and transition state theory have been employed to calculate rate constants that show good agreement with available experimental data over a wide range of temperatures. researcher.life
Below is a summary of the kinetic parameters for the hydrogen abstraction reactions of this compound with various radicals.
Interactive Data Table: Kinetic Parameters for Hydrogen Abstraction from this compound
| Radical (X•) | A (cm³ molecule⁻¹ s⁻¹) | n | Eₐ (kcal/mol) | Temperature Range (K) |
| H | 1.39 x 10⁻¹¹ | 3.5 | 10.3 | 298-2500 |
| O | 1.17 x 10⁻¹⁰ | 3.1 | 5.9 | 298-2500 |
| OH | 1.08 x 10⁻¹² | 3.2 | 1.8 | 200-1000 |
| F | 2.00 x 10⁻¹¹ | 0.0 | 0.9 | 200-400 |
| Cl | Data not available | - | Data not available | - |
Note: The rate constant, k, is typically expressed in the modified Arrhenius form, k = A * Tⁿ * exp(-Eₐ/RT). Data is compiled from theoretical studies and experimental evaluations. Specific experimental data for the reaction with Cl radicals is limited.
Fluorine Abstraction Reactions
While hydrogen abstraction is the dominant reaction pathway, the abstraction of the fluorine atom from this compound can also occur, particularly at higher energies. This reaction is generally significantly slower than hydrogen abstraction. acs.orgresearchgate.net The general reaction is:
CH₃F + Y• → CH₃• + YF
where Y• is a radical species capable of abstracting a fluorine atom.
Theoretical studies have provided insights into the kinetics of fluorine abstraction. Detailed chemical kinetic mechanisms have been developed that include rate constants for these reactions, confirming that they are several orders of magnitude smaller than those for hydrogen abstraction. acs.orgresearchgate.net This lower reactivity is attributed to the high strength of the C-F bond in this compound.
Temperature Dependence of Rate Constants
The rate constants of both hydrogen and fluorine abstraction reactions are highly dependent on temperature. This dependence is typically described by the Arrhenius equation or a modified form of it. For hydrogen abstraction reactions, as the temperature increases, the rate constant generally increases, indicating that these reactions are more significant at higher temperatures, such as those found in combustion environments.
For the reaction of this compound with the hydroxyl (OH) radical, theoretical modeling has been performed to determine the rate constants over a temperature range of 200 to 1000 K. acs.org These studies show a clear positive temperature dependence. Similarly, the rate constants for hydrogen abstraction by H and O atoms have been calculated for a wide temperature range, which is crucial for accurate combustion modeling. researcher.life
The temperature dependence of fluorine abstraction reactions is less well-characterized experimentally due to their slower rates, but theoretical models predict a strong temperature dependence, with these reactions only becoming potentially significant at very high temperatures.
Low-Temperature Reactivity Studies
The reactivity of this compound at low temperatures, particularly under cryogenic conditions, is of interest for understanding its behavior in environments such as the interstellar medium and in specialized chemical synthesis.
Ion-Molecule Reactions at Cryogenic Conditions
At very low temperatures, ion-molecule reactions can become significant pathways for chemical transformations. Cryogenic conditions can be achieved in laboratory settings to study these reactions, often limiting impurities and minimizing unwanted side reactions. sailife.comsailife.com Matrix isolation techniques, where this compound molecules are trapped in an inert solid matrix (like argon or xenon) at temperatures near absolute zero, allow for the study of reaction intermediates and products using spectroscopic methods. nih.govuc.ptuc.pt Under these conditions, diffusion is prevented, and bimolecular reactions, except with the host material, are suppressed. fu-berlin.de However, small atoms like H and F can still exhibit mobility within these rigid matrices. fu-berlin.de
Studies of ion-molecule reactions involving this compound provide insights into its fundamental chemical properties. These reactions are often studied in the gas phase at very low pressures and temperatures, mimicking interstellar conditions.
Reaction Dynamics at Low Collision Energies
The study of reaction dynamics at low collision energies provides detailed information about the fundamental interactions between reacting species. For ion-molecule reactions involving this compound, the dynamics are strongly influenced by long-range electrostatic interactions.
Experimental techniques such as cryo-flow reactors allow for continuous processing at low temperatures without the need for cryogenic consumables, enabling the study of reactions like diastereoselective fluorination. durham.ac.uk These studies have shown that temperature control is critical to achieving high conversion and selectivity. durham.ac.uk The application of such techniques to the reactions of this compound can provide valuable data on its low-temperature reactivity.
Combustion Chemistry and Thermal Degradation Mechanisms of this compound
The thermal and combustion chemistry of this compound (CH3F) is a critical area of study, driven by its role as a flame suppressant, a refrigerant, and its relevance to the thermal destruction of persistent per- and poly-fluoroalkyl substances (PFAS). Understanding its high-temperature kinetics is essential for developing models that can predict its behavior in various thermal environments.
Detailed Chemical Kinetic Mechanism Development for Thermal Destruction
The development of accurate chemical kinetic mechanisms for the thermal destruction of this compound relies heavily on a combination of experimental studies and theoretical calculations. These mechanisms are complex sets of elementary reactions that describe the transformation of reactants to products, including the rates at which these reactions occur.
Recent efforts have focused on creating detailed, theory-based kinetic mechanisms derived from first-principle calculations. Using ab initio electronic structure theory, researchers can calculate fundamental properties with high accuracy, such as the heats of formation for various H/C/O/F species involved in the combustion process. For instance, the ANL0 method, extended to include fluorine, has been used to compute thermophysical properties for numerous small-molecule species, providing a robust foundation for kinetic models.
A key aspect of these models is the determination of rate coefficients for elementary reactions. Hydrogen abstraction from this compound by various radicals (H, O, OH, etc.) is a primary initiation step in its combustion. Theoretical calculations provide rate constants for these reactions that show excellent agreement with available literature data. In contrast, fluorine abstraction is predicted to be several orders of magnitude slower than hydrogen abstraction, indicating that C-H bond cleavage is the more dominant initial pathway.
These comprehensive mechanisms, which include a vast network of reactions involving fluorinated C1 and C2 intermediates, are crucial for accurately simulating the thermal degradation of this compound and for designing effective systems for the destruction of more complex PFAS, for which this compound is a key intermediate.
Pyrolysis Pathways and Decomposition Studies
Pyrolysis refers to the thermal decomposition of a substance in the absence of an oxidizing agent like oxygen. For this compound, the primary pyrolysis pathways involve the cleavage of its strongest bonds. The C-F bond in this compound is significantly strong, with a bond energy of approximately 552 kJ/mol. However, under high-temperature conditions, unimolecular decomposition can occur.
The principal initiation steps in the pyrolysis of this compound are the cleavage of the C-H and C-F bonds:
C-H Bond Fission: CH₃F → •CH₂F + H•
C-F Bond Fission: CH₃F → •CH₃ + F•
Following initiation, a complex series of radical chain reactions takes place. The radicals formed (e.g., •CH₂F, •CH₃, H•, F•) can react with other this compound molecules or with each other. Studies on the pyrolysis of related fluorocarbons, such as trithis compound (B1200692) (CHF₃), show that the formation of carbenes, like difluorocarbene (:CF₂), is a significant pathway. While less likely for CH₃F compared to CHF₃, analogous carbene-forming eliminations, such as HF elimination, are possible:
CH₃F → :CH₂ + HF
Enzymatic and Catalytic Reaction Mechanisms
While thermally robust, this compound's reactivity can be harnessed through specific enzymatic and catalytic processes. These pathways offer selective transformations under milder conditions compared to thermal degradation.
This compound Reactivity with Metalloenzyme Intermediates (e.g., Methane (B114726) Monooxygenase)
Methane monooxygenases (MMOs) are enzymes capable of oxidizing the strong C-H bond in methane to produce methanol (B129727). The soluble form of MMO (sMMO) is particularly well-studied and known for its broad substrate specificity, which includes halogenated hydrocarbons. The active site of sMMO contains a di-iron center that, upon reaction with O₂, forms a highly reactive di(μ-oxo)diiron(IV) intermediate known as compound Q. This intermediate is the primary oxidant responsible for C-H bond activation.
While direct experimental studies on the reaction of this compound with sMMO are not extensively documented, the enzyme's mechanism provides strong indications of its potential reactivity. The enzyme is known to oxidize other derivatized methanes, such as acetonitrile (B52724) (CH₃CN) and nitromethane (B149229) (CH₃NO₂). The reaction proceeds via hydrogen atom abstraction from the substrate by intermediate Q, a step that is often rate-determining.
The reactivity of sMMO with a substrate is influenced by the C-H bond dissociation energy (BDE). A comparison of the BDE for methane and this compound provides insight into its likely susceptibility to oxidation.
The C-H bond in this compound is slightly weaker than in methane, suggesting that it could be a viable substrate for sMMO. The reaction would likely proceed through the following steps:
Binding: this compound binds to the active site of the hydroxylase component (MMOH).
H-Atom Abstraction: The intermediate Q abstracts a hydrogen atom from CH₃F, forming a fluoromethyl radical (•CH₂F) and the intermediate QH.
Radical Rebound: The hydroxyl group from QH rapidly "rebounds" to the radical, forming fluoromethanol (B1602374) (CH₂FOH).
This proposed mechanism is analogous to the accepted mechanism for methane and other substrates. The formation of an unstable fluoromethanol product would be expected, which could then decompose further.
Catalytic Pathways in Fluorinated Compound Transformations
The use of this compound in catalytic transformations is limited by the high strength of its C-F bond, which makes it a challenging substrate for activation. In the field of catalytic chemistry, particularly in transition metal-catalyzed cross-coupling reactions, substrates with weaker carbon-halogen bonds (C-I, C-Br, C-Cl) are typically preferred for C-F bond activation and subsequent functionalization.
Catalytic cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. A typical catalytic cycle involves three main steps:
Oxidative Addition: A low-valent metal catalyst (e.g., Palladium(0)) inserts into a carbon-halogen bond (R-X).
Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the metal center.
Reductive Elimination: The two organic fragments (R and R') are joined together, regenerating the catalyst.
While there are examples of C-F bond activation in highly fluorinated aromatic systems, especially those activated by other electron-withdrawing groups, the activation of the strong, non-activated C-F bond in an aliphatic compound like this compound is rare.
Consequently, this compound is more often a target product of catalytic fluorination rather than a starting material for transformations. For example, catalytic processes have been developed to synthesize this compound from methanol and hydrogen fluoride (B91410) using catalysts such as activated carbon or various metal fluorides. The focus in catalytic fluorination is typically on developing methods to introduce fluorine into organic molecules using various fluoride sources and catalysts, rather than using simple fluoroalkanes like this compound as building blocks for more complex structures.
Mentioned Compounds
Environmental Chemical Processes Involving Fluoromethane
Atmospheric Degradation Pathways
The removal of fluoromethane (B1203902) from the atmosphere occurs through several chemical processes, primarily initiated by reactions with highly reactive atmospheric species.
Photochemical Generation and Radical Atom Transfer Mechanisms
While this compound is primarily studied for its degradation, its photochemical generation has also been demonstrated. Research indicates that volatile this compound can be synthesized in dilute acetic acid media through a process involving radical halogen atom transfer (XAT) from an intermediate copper-fluorine complex to methyl radicals (•CH₃) generated by UV homolysis of acetic acid rsc.org. This pathway is hypothesized to be more significant than the direct formation of free fluorine radicals (˙F) rsc.org. The presence of copper(II) is essential for this synthetic route, and the efficiency is maintained whether exposed to UV-C (254 nm) or V-UV (185 nm) radiation rsc.org. In the upper atmosphere, where ultraviolet radiation is more intense, this compound can undergo photolysis. For this compound, C-H bond cleavage is considered more likely during photolysis, yielding primary products such as CH₂ and HF epa.gov.
Reaction with Hydroxyl Radicals (OH) in the Troposphere
The hydroxyl radical (OH), often referred to as the "detergent of the atmosphere," is the primary oxidant in the troposphere and plays a critical role in the degradation of many trace gases, including this compound niwa.co.nz. The reaction between this compound and OH radicals is a key removal mechanism for this compound in the lower atmosphere smolecule.comnoaa.govnist.gov. Studies have extensively investigated the kinetics of this reaction, providing insights into its rate constants and mechanisms smolecule.comnist.govacs.orgacs.orgscispace.comnasa.govresearchgate.net. These investigations often involve experimental techniques such as pulse radiolysis and relative rate measurements to determine the rate coefficients across various temperature ranges nist.govscispace.comnasa.gov. The kinetic isotope effects of this reaction have also been studied, offering further detail on the reaction dynamics nasa.gov.
Atmospheric Lifetime and Breakdown Processes
This compound has a relatively short atmospheric lifetime, estimated to be approximately 3.7 years unfccc.int. This short duration is attributed to its susceptibility to breakdown processes, particularly its reaction with hydroxyl radicals in the troposphere, and photolysis in the upper atmosphere epa.govsmolecule.com. The breakdown processes transform this compound into other chemical species, which are then removed from the atmosphere through various mechanisms. As noted, photolysis can lead to the formation of CH₂ and HF epa.gov.
Table 1: Key Atmospheric Properties of this compound
| Property | Value | Source |
| Atmospheric Lifetime | 3.7 years | unfccc.int |
| GWP (100-year) | 150 | unfccc.int |
Environmental Fate and Transport Mechanisms
The atmospheric fate and transport of this compound are influenced by its chemical reactivity and physical properties, making it a valuable tool for atmospheric research.
This compound as a Short-Lived Atmospheric Tracer
Due to its relatively short atmospheric lifetime and its breakdown by sunlight, this compound serves as an effective short-lived atmospheric tracer smolecule.com. This characteristic makes it useful for studying atmospheric transport processes and for identifying the sources of pollution smolecule.com. Its predictable degradation pattern allows scientists to follow and analyze air mass movements and dispersion patterns smolecule.comoieau.fr.
Contribution to Atmospheric Transport Process Studies
This compound's properties contribute significantly to the validation and development of atmospheric transport models smolecule.com. By tracking its distribution and concentration, researchers can gain a better understanding of atmospheric circulation, mixing rates, and the movement of gases across different regions of the troposphere and stratosphere smolecule.comacs.org. Its inclusion in studies of diffusion coefficients also aids in refining physical models of atmospheric chemistry and transport acs.org.
Advanced Chemical Applications and Plasma Chemistry of Fluoromethane
Role in Plasma Etching Processes
Fluoromethane (B1203902) plays a crucial role in plasma etching, a fundamental technique in semiconductor manufacturing and microfabrication. Its utility lies in its ability to generate reactive fluorine-containing species when subjected to plasma conditions.
Chemical Reactions in Plasma Etch Reactors
In plasma etch reactors, this compound undergoes dissociation when exposed to energetic electrons or ions. This process breaks the C-H and C-F bonds, leading to the formation of a variety of reactive species. The primary dissociation pathways for this compound (CH3F) in a plasma environment can yield atomic fluorine (F), methyl radicals (CH3), fluoromethyl radicals (CH2F, CHF2), trifluoromethyl radicals (CF3), and other hydrocarbon fragments, along with hydrogen atoms and molecules like HF thieme-connect.deacademie-sciences.fr. The specific composition and abundance of these species are highly dependent on plasma parameters such as power, pressure, gas flow rate, and the presence of other gases in the mixture thieme-connect.de. These reactive fragments are the active etchants and surface modifiers in the plasma process. For instance, F atoms are potent etchants for silicon-based materials, reacting to form volatile silicon fluorides like SiF4 researchgate.net.
Fluorine-Based Plasma Chemistry in Material Processing
This compound is employed as a source of fluorine and fluorocarbon radicals in fluorine-based plasma chemistry for material processing, especially in the semiconductor industry wikipedia.orgiofina.com. It is utilized for etching dielectric materials such as silicon dioxide (SiO2) and silicon nitride (Si3N4) thieme-connect.deyujichemtech.com. The fluorine atoms generated are key to the etching of these materials, converting them into volatile products that are removed from the surface. Furthermore, the carbon-containing fragments (CFx radicals) produced from this compound can form passivation layers on the sidewalls of etched features. This polymer deposition is critical for achieving anisotropic etching, which is essential for creating high-aspect-ratio structures in microelectronics researchgate.netsemiconductors.org. This compound can also be used in mixed-gas plasmas, often with argon or oxygen, to fine-tune the plasma chemistry for specific etching requirements, such as improving etch rates or selectivity between different materials thieme-connect.deskku.ac.kr.
Surface Reaction Kinetics and Etchant Species Generation
Table 1: Key Reactive Species from this compound Plasma and Their Roles
| Reactive Species | Primary Role in Etching/Processing |
| F atoms | Primary etchant for Si, SiO2, Si3N4; forms volatile fluorides. |
| CF radicals | Contribute to sidewall passivation and polymer formation. |
| CF2 radicals | Significant role in polymer formation and sidewall passivation. |
| CF3 radicals | Precursor to CF2 radicals; contributes to polymer formation. |
| H atoms | Can scavenge F atoms, influencing F concentration and deposition. |
| CHx radicals | Contribute to carbon deposition and polymer formation. |
Organic Chemical Synthesis and Reagent Applications
In organic chemistry, this compound's utility is primarily as a source of the fluoromethyl group, although its direct participation in certain reaction types is limited by its chemical structure.
Utilization in Nucleophilic Addition Reactions
This compound, being a saturated haloalkane, does not typically undergo direct nucleophilic addition reactions. Nucleophilic addition mechanisms generally involve the attack of a nucleophile on an unsaturated system (like a carbonyl group or an alkene) or a system with a readily available pi bond that can accommodate the added electron density. The C-F bond in this compound is strong, and the molecule lacks the necessary functional groups for a direct addition pathway with nucleophiles yujichemtech.com. While it can serve as a precursor in more complex synthetic routes, its direct involvement as a substrate in classical nucleophilic addition reactions is not a common occurrence in organic synthesis.
Role in Nucleophilic Substitution Reactions
This compound can participate in nucleophilic substitution reactions, acting as a primary alkyl halide. In these reactions, a nucleophile attacks the carbon atom, displacing the fluoride (B91410) ion. However, the fluoride ion (F-) is a relatively poor leaving group compared to other halides like chloride, bromide, or iodide. Consequently, nucleophilic substitution reactions involving this compound tend to be slower and may require more vigorous conditions or highly reactive nucleophiles google.comwipo.int. It can be employed as a methylating agent, introducing a methyl group (CH3-) onto various nucleophiles, such as alkoxides, thiolates, or carbanions, to form ethers, thioethers, or new carbon-carbon bonds, respectively google.com. While effective for introducing a methyl group, its lower reactivity compared to other methyl halides means it is often chosen when specific reaction conditions or a particular leaving group preference is required.
Table 2: this compound in Organic Synthesis Reactions
| Reaction Type | General Reaction Scheme | Example Nucleophile | Product Type (General) | Leaving Group | Notes |
| Nucleophilic Substitution | CH3F + Nu⁻ → CH3-Nu + F⁻ | Nu⁻ | Alkylated Product | F⁻ | SN2 mechanism; Fluorine is a poor leaving group, leading to slower reaction rates than other halides. |
| Alkylation (Methylation) | CH3F + RO⁻ → CH3-O-R + F⁻ | Alkoxide (RO⁻) | Ether | F⁻ | Forms methyl ethers. |
| Alkylation (Methylation) | CH3F + RS⁻ → CH3-S-R + F⁻ | Thiolate (RS⁻) | Thioether | F⁻ | Forms methyl thioethers. |
| Alkylation (Methylation) | CH3F + R3C⁻ → CH3-CR3 + F⁻ | Carbanion (R3C⁻) | Alkylated Alkane | F⁻ | Forms new C-C bonds. |
| Nucleophilic Addition | Not a typical direct reaction pathway. | N/A | N/A | N/A | Lacks pi systems or labile leaving groups for direct addition. |
Compound List:
this compound (CH3F)
Methyl fluoride
Freon 41
Halocarbon-41
HFC-41
Silicon (Si)
Silicon dioxide (SiO2)
Silicon nitride (Si3N4)
Silicon tetrafluoride (SiF4)
Argon (Ar)
Oxygen (O2)
Trifluoromethyl radical (CF3)
Difluoromethyl radical (CF2)
Methyl radical (CH3)
Fluoromethyl radical (CH2F)
Difluoromethyl radical (CHF2)
Hydrogen (H)
Hydrogen fluoride (HF)
Carbon tetrafluoride (CF4)
Hexafluoroethane (C2F6)
Hexafluoropropylene (C3F6)
Octafluoropropane (C3F8)
Heptafluoropropane (C3HF7)
Hexafluoropropane (C3H2F6)
Dithis compound (CH2F2)
Trithis compound (B1200692) (CHF3)
Hexafluorobutadiene (C4F6)
Octafluorocyclobutane (c-C4F8)
Tetrafluoroethane (C2H2F4)
Hexafluoropropylene oxide (HFPO)
Chloromethane (CH3Cl)
Hydrogen chloride (HCl)
Sodium methoxide (B1231860) (NaOCH3)
Dimethyl ether (CH3OCH3)
Sodium fluoride (NaF)
Alkoxides
Thiolates
Carbanions
Ethers
Thioethers
Amines
Precursor in the Synthesis of Fluorinated Organic Compounds
This compound serves as a fundamental building block for introducing fluorine atoms into organic molecules, a process critical for tailoring the properties of pharmaceuticals, agrochemicals, and advanced materials. Historically, its synthesis from dimethyl sulfate (B86663) and potassium fluoride marked an early milestone in organofluorine chemistry acs.orgcas.cn. The fluorine atom within this compound can be incorporated into various organic structures, acting as a starting point for creating more complex fluorinated compounds. While direct large-scale precursor roles are less common compared to more specialized fluorinating agents, its position as the simplest fluorinated methane (B114726) underscores its foundational importance in the development of synthetic methodologies for organofluorine compounds iofina.com.
Application in Studying Reaction Mechanisms
The chemical reactivity of this compound makes it a valuable probe for investigating reaction mechanisms, particularly in combustion and atmospheric chemistry. Its participation in hydrogen abstraction reactions by various radicals, such as H, O, F, OH, OF, HO₂, and methyl radicals, has been extensively studied osti.govosti.govacs.orgoup.com. These studies contribute to the development of detailed chemical kinetic mechanisms for the thermal destruction and decomposition of fluorinated species osti.govosti.govacs.org.
Kinetic studies involving the reaction of chlorine atoms with this compound (CH₃F) and its deuterated analogue (CD₃F) have provided crucial insights into abstraction mechanisms and kinetic isotope effects. For instance, the ratio of rate constants (kH/kD) for hydrogen versus deuterium (B1214612) abstraction by chlorine atoms has been experimentally determined, offering quantitative data on bond strengths and reaction pathways unt.eduresearchgate.net. These investigations are vital for understanding the high-temperature kinetics of fluoromethanes, which is relevant for both combustion processes and environmental fate studies.
Advanced Solvents and Reagents in Research Contexts
This compound exhibits properties that classify it as a polar aprotic solvent, making it suitable for specific research applications where its solvent characteristics are advantageous. Its molecular structure, featuring a polar C-F bond and a significant dipole moment, contributes to its solvency capabilities.
Polar Aprotic Solvent Characteristics for Diverse Chemical Systems
This compound possesses a dipole moment in the range of 1.81 to 1.85 Debye studfile.netdrugfuture.comstenutz.eunist.gov, indicating a considerable separation of charge within the molecule. It is classified as a polar aprotic solvent because it has a polar functional group (C-F bond) but lacks hydrogen atoms directly bonded to highly electronegative atoms (like oxygen or nitrogen), thus it cannot act as a hydrogen bond donor smolecule.commasterorganicchemistry.compsiberg.com. This characteristic is significant in chemical reactions, particularly in nucleophilic substitution reactions. In polar aprotic solvents, nucleophiles are generally less solvated by the solvent compared to polar protic solvents, leading to enhanced nucleophilicity and reactivity smolecule.compsiberg.com.
While not as commonly used as solvents like DMSO or DMF, this compound's properties make it a subject of interest for specific chemical systems. Its dielectric constant is reported around 25.06 stenutz.eu, further supporting its polar nature. In nucleophilic substitution reactions, this compound itself reacts slower in SN2 processes compared to other halomethanes like iodomethane (B122720) or bromomethane, highlighting the influence of the C-F bond strength and leaving group ability ucsd.eduuky.edulibretexts.org.
Table 1: Key Physical Properties of this compound
| Property | Value | Unit | Reference(s) |
| Boiling Point | -78.4 | °C | drugfuture.comsmolecule.com |
| Dipole Moment | 1.81 - 1.85 | D | studfile.netdrugfuture.comstenutz.eunist.gov |
| Dielectric Constant | ~25.06 | - | stenutz.eu |
| C-F Bond Energy | 552 | kJ/mol | smolecule.comwikipedia.orghmdb.ca |
| LogP | 0.51 | - | stenutz.eusmolecule.com |
This compound Derivatives in Specialized Research Methodologies
Specialized research methodologies often employ derivatives of this compound to achieve specific analytical or synthetic goals. For instance, deuterated this compound (CD₃F) is utilized in kinetic studies to investigate the kinetic isotope effect, providing deeper insights into reaction mechanisms by comparing the rates of hydrogen versus deuterium abstraction unt.eduresearchgate.net.
Furthermore, this compound derivatives find applications in medicinal chemistry and radiochemistry. Peptidyl fluoromethyl ketones (PFMKs), which are derivatives incorporating a fluoromethyl group, have been synthesized and studied as enzyme inhibitors, particularly for serine proteases mdpi.com. In the field of medical imaging, the synthesis of ¹⁸F-trifluoromethylated compounds from precursors related to this compound is being explored for developing new positron emission tomography (PET) tracers nih.govsnmjournals.org. These applications highlight the versatility of this compound-based structures in cutting-edge research.
Table 2: Kinetic Isotope Effect in Chlorine Atom Abstraction from this compound
| Reaction | Kinetic Isotope Effect (kH/kD) | Temperature | Reference(s) |
| Cl + CH₃F / CD₃F | 7.0 ± 1.2 | Room Temp. | unt.edu |
| Cl + CH₃F / CD₃F | 6.2 ± 0.4 | Room Temp. | researchgate.net |
Intermolecular Interactions and Complex Formation
Weak Hydrogen Bonding and Non-Covalent Interactions
Non-covalent interactions, including weak hydrogen bonds, play a critical role in molecular recognition, self-assembly, and the stability of various chemical systems. Fluoromethane (B1203902) participates in these interactions primarily through its C-H bonds acting as weak donors and its fluorine atom acting as a weak acceptor.
The CH···F interaction is a specific type of non-covalent interaction where a hydrogen atom bonded to a carbon atom interacts with a fluorine atom. In this compound, the hydrogen atoms of the methyl group can engage in these interactions with fluorine atoms of other molecules, or conversely, the fluorine atom of this compound can act as an acceptor for C-H···F bonds from other molecules. Studies have shown that these interactions are characterized by distances typically ranging from 2.73 to 3.08 Å, which is greater than the sum of the van der Waals radii of hydrogen and fluorine researchgate.net. Theoretical analyses, including Density Functional Theory (DFT) calculations, indicate that these interactions are a combination of electrostatic and dispersive forces, with electrostatic contributions often being significant, especially when the C-F bond is oriented towards the interacting fluorine atom researchgate.netresearchgate.net. Research has also explored these interactions in biologically relevant contexts, such as between this compound and amino acid residues, where they can influence protein-ligand binding mdpi.com. The strength of these interactions can be modulated by the degree of fluorine substitution; for instance, increasing fluorine substitution in methyl halides leads to stronger C-H···F interactions and shorter bond distances researchgate.net.
Rotational spectroscopy, particularly in molecular beam experiments, provides high-resolution data that allows for the precise determination of molecular structures and the characterization of weak interactions in complexes. Studies involving this compound have utilized rotational spectroscopy to investigate complexes formed with various partners. These studies can elucidate the geometry of the complex, the nature of the intermolecular bond, and the internal dynamics of the molecules within the complex. For example, rotational spectroscopy has been employed to study complexes involving this compound and water, confirming the formation of hydrogen bonds and providing insights into their strength and geometry researchgate.netwisc.edu. Such investigations help in understanding the subtle forces that govern the assembly of molecular aggregates.
Theoretical methods, such as ab initio calculations and DFT, are indispensable for quantifying the strength of intermolecular interactions and understanding their energetic contributions. For this compound complexes, these calculations have been used to determine interaction energies, analyze the balance between electrostatic, dispersion, and induction forces, and identify the preferred geometries of complex formation. For instance, studies have calculated interaction energies for this compound complexes with various acceptors, revealing that these interactions, while weaker than conventional hydrogen bonds, are significant enough to form stable complexes researchgate.netmdpi.comias.ac.in. The interaction energy can be influenced by the basis set used in the calculation and the level of theory, with methods like MP2 and coupled-cluster (CCSD(T)) often employed for accurate results mdpi.comebi.ac.uk. The analysis of molecular electrostatic potential (MEP) surfaces has also revealed the presence of a σ-hole on the carbon atom of this compound, contributing to its ability to form carbon bonding interactions mdpi.com.
Clathrate Hydrate (B1144303) Chemistry
Clathrate hydrates are crystalline solids in which water molecules form a cage-like lattice that encloses guest molecules. This compound is a known guest molecule that forms stable clathrate hydrates, typically of Structure I (sI) or Structure H (sH) depending on the presence of co-guests. The study of these systems provides insights into host-guest interactions, guest dynamics within the cages, and the influence of guests on the hydrate lattice.
The vibrational spectra of guest molecules within clathrate hydrates can provide information about the local environment and the nature of interactions with the water lattice. Raman spectroscopy has been used to study the vibrational modes of this compound (CH₃F) in clathrate hydrate crystals researchgate.net. These studies have observed shifts in the C-H stretching modes of this compound when it is encapsulated within the hydrate cages, compared to its gas-phase spectrum. These shifts are often attributed to the "loose cage-tight cage" effect, where the interaction with the surrounding water molecules slightly alters the vibrational frequencies. Investigations using deuterated water have shown that isotopic substitution has minimal impact on the guest molecule's intramolecular vibrational modes within experimental uncertainties researchgate.net. The analysis of these vibrational modes helps in understanding the extent of interaction between the guest molecule and the hydrate cage.
The dynamics of guest molecules within the cages of clathrate hydrates are a subject of significant research interest. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have been employed to study the inter-cage dynamics of this compound in various hydrate structures (Structure I, II, and H) dntb.gov.uaresearchgate.netscribd.com. These studies investigate the movement and rotation of guest molecules within the crystalline cages. For instance, MD simulations can reveal the pathways and energy barriers for guest molecule diffusion between adjacent cages, or the rotational motion of the guest within a single cage. Such dynamic processes are influenced by factors like temperature, pressure, and the specific structure of the hydrate cage. Understanding these dynamics is crucial for applications involving gas storage and separation using clathrate hydrates.
Guest-Host Interactions and Framework Perturbations
This compound (CH₃F), a small, polar molecule, engages in a variety of guest-host interactions within porous crystalline materials, leading to significant perturbations of the host framework. These interactions are crucial for understanding gas adsorption, separation, and the fundamental properties of inclusion compounds. The nature of these interactions is dictated by the specific host material, including clathrate hydrates, zeolites, and metal-organic frameworks (MOFs).
Guest-Host Interactions
Clathrate Hydrates: this compound is known to form clathrate hydrates, crystalline inclusion compounds where guest molecules are trapped within polyhedral cages formed by hydrogen-bonded water molecules aip.orgresearchgate.netnih.govaip.org. In these systems, CH₃F molecules can interact with the water framework and co-guests. Studies utilizing molecular dynamics simulations and NMR spectroscopy reveal that CH₃F can enhance the hydrogen bonding probability of co-guests (such as tert-butyl methyl ether (TBME) or tetrahydrofuran (B95107) (THF)) with the surrounding water molecules aip.orgnih.gov. This enhanced hydrogen bonding contributes to the formation of defects within the water lattice aip.orgresearchgate.netnih.gov. Furthermore, the presence of CH₃F can facilitate rapid exchange and migration of guest molecules between adjacent cages, a phenomenon that can be tuned by the choice of co-guests and temperature aip.orgnih.govaip.org. These synergistic guest-host interactions are key to controlling guest transport properties in clathrate hydrates for applications in gas separation and storage aip.org.
Zeolites: In zeolites, this compound and related fluorocarbons interact with the framework through van der Waals forces and electrostatic interactions. For instance, in siliceous Y zeolites, interactions are primarily driven by van der Waals forces between fluorine atoms of the guest and the zeolite's oxygen atoms (F···Ozeolite) acs.org. When cations are present, such as in NaY zeolites, additional electrostatic interactions occur between fluorine atoms and the cations (F···Na⁺), which significantly influence the orientation of the sorbate (B1223678) molecules within the zeolite cages acs.org. While direct data for this compound in zeolites is less abundant in the provided results, studies on trithis compound (B1200692) (CHF₃) show significant heats of adsorption on various zeolite types, indicating strong host-guest interactions researchgate.net.
Table 1: Adsorption of Halomethanes on Arsenene Nanosheets This table presents adsorption energies for halomethanes, including this compound, on arsenene nanosheets, illustrating the strength of interaction with a specific nanomaterial host.
| Molecule | Adsorption Energy (eV) | Source |
| CH₃F | -0.457 | researchgate.net |
| CH₃Cl | -0.408 | researchgate.net |
| CH₃Br | -1.074 | researchgate.net |
Table 2: Heats of Adsorption for Trithis compound (CHF₃) on Zeolites This table summarizes the heats of adsorption for trithis compound on different zeolite frameworks, indicative of the host-guest interaction strength.
| Zeolite Type | Heat of Adsorption (kJ/mol) | Temperature (K) | Source |
| 5A | ~10 | 298 & 323 | researchgate.net |
| LSX | ~30 | 298 & 323 | researchgate.net |
| 13X | ~40 | 298 & 323 | researchgate.net |
Metal-Organic Frameworks (MOFs): While specific studies detailing this compound as a guest in MOFs were not directly found in the provided results, the broader class of fluorinated MOFs (F-MOFs) highlights the role of fluorine in host-guest interactions. The incorporation of polar C-F and M-F bonds within MOF structures can enhance their interaction capabilities with gaseous molecules, leading to improved gas sorption and separation performance rsc.org. This suggests that MOFs functionalized with fluorine, or containing fluorinated linkers, can exhibit modified host-guest interaction profiles.
Framework Perturbations
The presence of guest molecules like this compound can induce structural and dynamic changes within the host framework.
Clathrate Hydrates: In clathrate hydrates, the interaction of CH₃F with water molecules can lead to defects in the hydrogen bonding lattice of the water cages aip.orgnih.gov. These defects can alter the cage's geometry and stability, facilitating the movement and exchange of guest molecules between adjacent cages aip.orgresearchgate.netnih.gov. This dynamic perturbation of the water framework is essential for processes like gas separation and transport within hydrates aip.orgaip.org.
Compound Name List:
this compound (CH₃F)
Isotopic Investigations and Kinetic Isotope Effects
Synthesis and Characterization of Deuterated Fluoromethane (B1203902) (CD3F)
The synthesis of deuterated this compound (CD3F) provides the necessary substrate for a range of isotopic studies. While multiple specific synthetic pathways may exist, a common conceptual approach involves the introduction of deuterium (B1214612) from a deuterium-rich source to a suitable methyl precursor followed by fluorination. For instance, a plausible route could involve the reduction of a carbon trihalide (like chloroform-d, CDCl3) with a deuteride (B1239839) source, or the reaction of a deuterated methyl precursor like iodomethane-d3 (B117434) (CD3I) with a fluoride (B91410) salt.
Commercially, This compound-d3 (B1595808) is available from various suppliers of stable isotopes, indicating that well-established methods for its synthesis and purification exist. guidechem.com
Characterization of CD3F relies on standard analytical techniques to confirm its chemical identity and isotopic enrichment.
Mass Spectrometry (MS): This is a primary method to confirm deuteration. The molecular weight of this compound (CH3F) is approximately 34.03 g/mol , while the fully deuterated analogue (CD3F) has a molecular weight of approximately 37.05 g/mol . nih.gov Mass spectrometry readily distinguishes between the two based on this mass-to-charge ratio difference.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to verify the structure and isotopic purity. In ¹H NMR, the spectrum of a highly enriched CD3F sample would show a significant reduction or absence of proton signals. Conversely, ²H (Deuterium) NMR would show a characteristic signal corresponding to the deuterium nuclei. fluorochem.co.uk
Infrared (IR) Spectroscopy: The vibrational frequencies of chemical bonds are dependent on the mass of the constituent atoms. The C-D bond vibrates at a lower frequency than the C-H bond. Consequently, the IR spectrum of CD3F exhibits characteristic shifts in its absorption bands to lower wavenumbers compared to CH3F, providing definitive evidence of deuteration.
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is the ratio of the reaction rate of a substance with a lighter isotope (kL) to the rate of the same reaction with a heavier isotope (kH), expressed as KIE = kL/kH. wikipedia.org For hydrogen/deuterium substitution, this is kH/kD. A KIE value greater than 1 (a "normal" KIE) indicates that the C-H bond is broken more easily and rapidly than the C-D bond. libretexts.orgprinceton.edu This difference arises primarily from the lower zero-point vibrational energy of the stronger C-D bond compared to the C-H bond. libretexts.org Measuring the KIE is a critical method for determining whether C-H bond cleavage occurs in the rate-determining step of a reaction.
A key application of KIE studies for this compound is in the investigation of hydrogen abstraction reactions, which are relevant to atmospheric chemistry and combustion. In these reactions, a radical species (X•) removes a hydrogen atom from this compound.
CH₃F + X• → •CH₂F + HX CD₃F + X• → •CD₂F + DX
Experimental studies on the gas-phase reaction of chlorine atoms (Cl•) with this compound and its deuterated analogue provide clear data on the KIE. At room temperature, the rate constants for hydrogen abstraction (kH) from CH3F and deuterium abstraction (kD) from CD3F were measured, yielding a significant primary kinetic isotope effect. unt.edu
| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Kinetic Isotope Effect (KIE = kH/kD) |
|---|---|---|
| This compound (CH₃F) | (3.50 ± 0.52) x 10⁻¹³ | 7.0 ± 1.2 |
| This compound-d₃ (CD₃F) | (5.0 ± 0.51) x 10⁻¹⁴ |
The observed KIE of 7.0 indicates that the C-H bond is broken seven times faster than the C-D bond in this reaction. unt.edu Such a large value is strong evidence that the cleavage of the C-H bond is the central event in the rate-determining step of the reaction mechanism. princeton.eduunt.edu
The temperature dependence of the kinetic isotope effect can provide deeper insights into the reaction's transition state, particularly regarding quantum tunneling. nih.gov According to classical transition state theory, the KIE arises from differences in zero-point energies, and this effect generally decreases as the temperature increases.
However, if a reaction proceeds via quantum tunneling, where a particle passes through an energy barrier rather than over it, a much larger KIE than predicted by classical models may be observed. nih.gov Furthermore, reactions involving significant tunneling can exhibit a KIE that is largely independent of temperature. wikipedia.org
For the hydrogen abstraction reaction of this compound, theoretical modeling has been used to evaluate rate constants and KIEs over a wide temperature range (e.g., 200 to 1000 K). nih.gov These computational studies suggest that for some reactions, such as with the hydroxyl radical (•OH), tunneling effects are not highly significant, even at low temperatures. nih.gov Nonetheless, experimental determination of the temperature dependence of the KIE remains a crucial test for validating theoretical models and definitively probing the role of tunneling in the reaction dynamics of this compound.
Deuterated this compound in Advanced Spectroscopic Probes
The unique properties of the deuterium nucleus make CD3F a valuable tool in specialized spectroscopic applications, particularly in Nuclear Magnetic Resonance (NMR) and as a substrate for computational simulations.
Deuterated compounds are fundamental to modern NMR spectroscopy. fluorochem.co.uk The use of CD3F can be approached in several ways:
Analyte for Deuterium (²H) NMR: When studying this compound itself, ²H NMR can be used to analyze a CD3F sample directly. This technique is highly effective for determining the level of deuterium enrichment and verifying the structure without interference from proton signals. fluorochem.co.uk
Simplified Proton-Decoupled Spectra: In ¹³C or ¹⁹F NMR of CD3F, the absence of protons simplifies the spectra by removing ¹H-¹³C or ¹H-¹⁹F coupling. Instead, coupling to deuterium (²H) is observed. Due to the different gyromagnetic ratio and spin of deuterium (I=1), this results in different splitting patterns (e.g., triplets for a CD group) and smaller coupling constants, which can aid in spectral assignment.
Isotope Effects on NMR Parameters: The substitution of H with D can cause small but measurable changes in the chemical shifts and spin-spin coupling constants of nearby nuclei. jst.go.jp Studying these "isotopic shifts" in CD3F can provide subtle information about molecular structure and electronic distribution.
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.gov These simulations rely on force fields to describe the potential energy and forces between atoms. By incorporating isotopic mass differences into these models, researchers can simulate and predict kinetic isotope effects.
For reactions involving this compound, MD simulations can be performed on both CH3F and CD3F systems. The only difference in the classical simulation input is the mass of the hydrogen versus deuterium atoms. This allows for the direct computational study of:
Reaction Dynamics: Simulating abstraction reactions allows researchers to visualize the trajectory of the atoms and analyze the transition state. Comparing simulations for CH3F and CD3F can reveal how the mass difference affects bond-breaking dynamics and energy transfer within the molecule.
Vibrational Analysis: MD simulations can calculate the vibrational frequencies of the molecule. These can be compared with experimental IR spectroscopy to validate the force field and analyze how deuteration affects the molecule's vibrational modes.
Predicting KIEs: Advanced simulation methods, such as those based on path-integral formulations, can account for quantum mechanical effects like zero-point energy and tunneling. nih.gov These simulations can predict KIE values for reactions like •H + CH4 and its isotopologues, providing a theoretical counterpart to experimental measurements and offering insights into the quantum nature of the reaction. nih.gov
Future Research Directions and Emerging Areas
Exploration of Novel Reaction Pathways and Catalysis
Significant research efforts are directed towards developing new and efficient methods for the functionalization and transformation of fluoromethane (B1203902). This includes the investigation of catalytic systems that can activate the robust carbon-fluorine (C-F) bond under milder conditions.
C-F Bond Activation: Advances in heterogeneous catalysis are enabling the activation of C-F bonds in fluoromethanes. For instance, aluminum fluoride-based catalysts, such as aluminum chlorofluoride (ACF), have shown promise in catalyzing hydrodefluorination reactions of fluoromethanes in the presence of hydrosilanes, leading to the formation of methane (B114726) and chlorinated products rsc.orgresearchgate.netcas.cn. These catalysts are thought to involve surface-bound silylium-ion-like species. Research is also exploring photocatalytic approaches for C-F bond activation, utilizing light-powered catalysts to break these strong bonds for potential remediation of fluorinated molecules scitechdaily.comspringernature.com.
Novel Synthesis and Functionalization: Beyond direct C-F bond cleavage, research is exploring new pathways for synthesizing and functionalizing this compound. This includes investigating the role of novel catalysts in reactions that might incorporate or modify the this compound structure, potentially leading to new fluorinated building blocks or compounds with unique properties nih.govresearchgate.netbaranlab.org.
Advanced Spectroscopic Techniques for Dynamic Process Characterization
Understanding the dynamic behavior of this compound in chemical reactions and complex environments requires advanced spectroscopic methods. These techniques provide real-time insights into reaction mechanisms, intermediates, and molecular dynamics.
Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence spectroscopy and ultrafast X-ray spectroscopy are being employed to probe the rapid dynamics of molecular processes involving this compound nih.govdesy.detandfonline.com. These methods allow researchers to capture transient species and track the evolution of molecular structures and electronic states during reactions. For example, X-ray free-electron lasers (XFELs) enable time-resolved experiments to study photo-induced molecular dynamics, providing "molecular movies" of chemical reactions desy.detandfonline.com.
In Situ and In Operando Spectroscopy: In situ infrared (IR) spectroscopy, coupled with density functional theory (DFT) simulations, is used to understand the interaction of proton donors with C-F bonds during catalytic processes, such as the decomposition of tetrathis compound (CF₄) pnas.orgnih.gov. These combined approaches help elucidate reaction mechanisms and identify key intermediates.
Development of Predictive Computational Models for Complex Environments
Computational chemistry plays a crucial role in predicting the behavior and reactivity of this compound, particularly in complex environments.
Density Functional Theory (DFT) Studies: DFT calculations are extensively used to investigate reaction pathways, activation energies, and thermodynamic properties relevant to this compound chemistry mdpi.comresearchgate.netnih.govresearchgate.net. These studies are vital for understanding reaction mechanisms, such as the oxidative addition of the C-F bond to metal centers nih.gov, and for predicting the behavior of fluorinated compounds in atmospheric chemistry researchgate.netacs.orguconn.edu. DFT is also applied to predict spectroscopic parameters, such as spin-spin coupling constants involving fluorine researchgate.net.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the structural and dynamic properties of this compound and its interactions in various systems, including clathrate hydrates and electrolytes for energy storage devices researchgate.netresearchgate.netnih.gov. These simulations help in understanding solvation effects, phase behavior, and the performance of this compound-based electrolytes at extreme temperatures researchgate.netucsd.eduucsd.edunih.gov.
Atmospheric Chemistry Modeling: Predictive models are being developed to simulate the role of chemical species like this compound in atmospheric processes. These models, often based on computational fluid dynamics or photochemical box models, aim to understand the fate and impact of these compounds in the atmosphere researchgate.netacs.orguconn.educam.ac.ukcopernicus.org.
Interdisciplinary Research at the Interface of this compound Chemistry
This compound chemistry intersects with several other scientific disciplines, opening up new research frontiers.
Energy Storage: this compound and its derivatives are being explored as components in advanced electrolytes for electrochemical energy storage devices, such as lithium-ion batteries and supercapacitors. Electrolytes based on liquefied this compound have demonstrated excellent low-temperature performance, high coulombic efficiency, and improved safety characteristics researchgate.netucsd.eduucsd.edunih.gov.
Materials Science and Plasma Processing: this compound is utilized in plasma processing for surface modification and material fabrication, particularly in the semiconductor industry. Research investigates the plasma chemistry of this compound and related compounds for etching, deposition, and surface fluorination applications, aiming to control surface properties like wettability researchgate.netbeilstein-journals.orgmdpi.comsemiconductors.org.
Environmental Chemistry and Remediation: The stability of C-F bonds in fluorinated compounds, including this compound derivatives, presents challenges for environmental remediation. Research into catalytic C-F bond activation, such as the decomposition of tetrathis compound (CF₄), is crucial for addressing the impact of potent greenhouse gases pnas.orgnih.gov.
Compound Mentioned:
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃F |
| Tetrathis compound | CF₄ |
| Dithis compound | CH₂F₂ |
| Chloromethane | CH₃Cl |
| Benzene | C₆H₆ |
| Toluene | C₇H₈ |
Q & A
Q. What established laboratory synthesis methods are used for fluoromethane, and how are they validated?
this compound is typically synthesized via gas-phase halogen exchange (e.g., substituting chlorine in chloromethane with fluorine using HF) or direct fluorination of methane under controlled conditions. Validation requires characterization via nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and comparison with reference spectral libraries. Detailed experimental protocols, including catalyst selection and reaction temperature optimization, should align with reproducibility standards outlined in journal guidelines .
Q. Which characterization techniques are critical for confirming this compound’s structural and electronic properties?
Key techniques include:
- Infrared (IR) Spectroscopy : Identifies C-F bond vibrational modes (~1100–1000 cm⁻¹).
- X-ray Diffraction (XRD) : Resolves crystal structure in solid-state studies.
- Nuclear Quadrupole Resonance (NQR) : Probes ¹⁹F nuclear quadrupole interactions (NQI) for electronic environment analysis .
- NMR Spectroscopy : Confirms molecular geometry and purity. Journals mandate rigorous evidence for new compounds, including spectral data and purity metrics (e.g., ≥95%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound’s flammability and toxicity require:
- PPE : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of high concentrations.
- Emergency Monitoring : Mandatory for confined-space experiments .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental NQI parameters in this compound systems be resolved?
Discrepancies in parameters like e²qQ (electric field gradient) and asymmetry (η) arise from approximations in computational models (e.g., basis set limitations in Hartree-Fock methods). Mitigation strategies include:
- Incorporating polarization and many-body correlation effects in calculations.
- Cross-validating with Time Differential Perturbed Angular Distribution (TDPAD) experiments to account for hydrogen bonding or Van der Waals interactions in solid-state systems .
Q. What methodologies address contradictions in this compound’s reaction kinetics with OH radicals?
Conflicting rate constants (e.g., from pulse-radiolysis vs. hydroxyl radical studies) necessitate:
- Sensitivity Analysis : Test temperature/pressure dependencies.
- Multi-Method Validation : Combine laser-induced fluorescence (LIF) and mass spectrometry.
- Error Propagation Modeling : Quantify instrument-specific uncertainties (e.g., ±10% in GC-MS) .
Q. How should researchers design experiments to study this compound’s solubility in ionic liquids for environmental applications?
Use gravimetric or spectroscopic methods under controlled temperatures (e.g., 25–100°C) and pressures (1–10 bar). Validate data with equations of state (e.g., Peng-Robinson) and compare with existing datasets (e.g., solubility in 1-hexyl-3-methylimidazolium hexafluorophosphate). Report significant figures aligned with instrument precision (e.g., ±0.001 mol%) .
Q. What statistical frameworks are recommended for analyzing high-volume this compound data (e.g., kinetic or thermodynamic datasets)?
- Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets.
- Bayesian Inference : Quantifies uncertainties in reaction rate predictions.
- Monte Carlo Simulations : Models error propagation in solubility measurements. Adhere to journal guidelines for numerical precision (e.g., ≤3 significant figures unless justified) .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?
- Feasibility : Ensure access to specialized equipment (e.g., TDPAD setups).
- Novelty : Explore understudied areas like this compound’s role in hydrogen-bonded organic frameworks.
- Ethical Compliance : Address environmental impact assessments for atmospheric studies .
Q. What strategies optimize literature reviews for this compound-related hypotheses?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
